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Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B15556434

4-Pentylphenol-d5: A Technical Guide for
Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics, synthesis,
and analytical applications of 4-Pentylphenol-d5. This deuterated analog of 4-pentylphenol
serves as a valuable tool in various research fields, particularly in metabolic studies,
gquantitative analysis, and as an internal standard in mass spectrometry-based assays. Its use
allows for precise quantification and elucidation of the biological fate and environmental impact
of 4-pentylphenols, a class of compounds recognized as endocrine disruptors.

Core Physical and Chemical Properties

The replacement of five hydrogen atoms with deuterium on the phenyl ring of 4-pentylphenol
minimally alters its bulk physical properties, such as melting and boiling points, when compared
to its non-deuterated counterpart. However, the increase in molecular weight is a key feature
utilized in mass spectrometry. The properties of a commercially available deuterated 4-
pentylphenol, 4-n-Pentylphenol-2,3,5,6-d4,0D, are presented below, alongside data for the
non-deuterated 4-n-pentylphenol and 4-tert-pentylphenol for comparative purposes.

Table 1: Physical and Chemical Properties of 4-Pentylphenol-d5 and Related Compounds
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4-n-Pentylphenol-

Property 23.5,6-4,0D 4-n-Pentylphenol 4-tert-Pentylphenol
Molecular Formula C11H11Ds0[1] C11H160]2] C11H160

Molecular Weight 169.28 g/mol 164.24 g/mol [2] 164.24 g/mol

CAS Number 126839-95-0[1] 14938-35-3[2] 80-46-6

. . Colorless needles or
Appearance Not specified Solid[2]

beige solid
Melting Point Not specified 22 °C 94.7 °C
Boiling Point Not specified 250 °C 255 °C
Density Not specified 0.960 g/mL at 20 °C[2] = Not specified
Isotopic Purity 98 atom % D[3] Not applicable Not applicable

Experimental Protocols
Synthesis of 4-Pentylphenol-d5

The synthesis of 4-Pentylphenol-d5, specifically with deuterium atoms on the aromatic ring,
can be achieved through hydrogen-deuterium (H-D) exchange reactions. Acid-catalyzed
exchange is a common and effective method.

Protocol: Acid-Catalyzed Deuteration of 4-Pentylphenol
Objective: To replace the aromatic protons of 4-pentylphenol with deuterium.

Materials:

4-n-Pentylphenol

Deuterium oxide (D20, 99.8 atom % D)

Deuterium chloride (DCI, 35 wt. % in D20) or a solid acid catalyst like Amberlyst-15

Anhydrous sodium sulfate or magnesium sulfate
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» Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

e Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,
rotary evaporator.

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 4-n-pentylphenol in an excess of deuterium oxide.

o Catalyst Addition:

o For DCI catalysis: Carefully add deuterium chloride to the mixture to catalyze the
exchange reaction.

o For solid acid catalysis: Add a catalytic amount of pre-dried Amberlyst-15 resin.

e Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours). The
progress of the deuteration can be monitored by taking small aliquots, extracting the product,
and analyzing by *H NMR to observe the disappearance of the aromatic proton signals.

o Work-up:
o Cool the reaction mixture to room temperature.
o If a solid catalyst was used, filter it off.
o Extract the deuterated product with an organic solvent (e.g., diethyl ether).
o Wash the organic layer with a small amount of D20 to remove any residual DCI.
o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

o Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
4-Pentylphenol-d5.

 Purification: The crude product can be further purified by column chromatography on silica
gel if necessary.
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o Characterization: Confirm the identity and isotopic purity of the final product using *H NMR,
13C NMR, and mass spectrometry.

Quantitative Analysis using 4-Pentylphenol-d5 as an
Internal Standard

4-Pentylphenol-d5 is an ideal internal standard for the quantification of 4-pentylphenol in
various matrices (e.g., environmental samples, biological fluids) by isotope dilution mass
spectrometry (IDMS).

Protocol: Quantification of 4-Pentylphenol in Water by LC-MS/MS
Objective: To accurately quantify the concentration of 4-pentylphenol in a water sample.
Materials and Instrumentation:

o Water sample

4-Pentylphenol-d5 internal standard solution of known concentration

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Solid-phase extraction (SPE) cartridges (e.g., C18)

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
e Sample Preparation:

o To a known volume of the water sample, add a precise amount of the 4-Pentylphenol-d5
internal standard solution.

o Acidify the sample with formic acid to a pH of approximately 3.

e Solid-Phase Extraction (SPE):
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[e]

Condition the SPE cartridge with methanol followed by acidified water.

o

Load the sample onto the cartridge.

[¢]

Wash the cartridge with a weak organic solvent to remove interferences.

[¢]

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or
acetonitrile).

e LC-MS/MS Analysis:

[¢]

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a
small volume of the initial mobile phase.

o Inject the reconstituted sample into the LC-MS/MS system.

o Liquid Chromatography: Separate the analyte and internal standard from other matrix
components using a suitable C18 column and a gradient of water and
methanol/acetonitrile with a small percentage of formic acid.

o Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring
(MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both 4-
pentylphenol and 4-Pentylphenol-d5.

¢ Quantification:

o Create a calibration curve by analyzing a series of standards containing known
concentrations of 4-pentylphenol and a constant concentration of 4-Pentylphenol-d5.

o Plot the ratio of the peak area of the analyte to the peak area of the internal standard
against the concentration of the analyte.

o Determine the concentration of 4-pentylphenol in the unknown sample by interpolating its
peak area ratio on the calibration curve.

Signaling Pathway Disruption by 4-Pentylphenol
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4-Pentylphenol, as an endocrine-disrupting chemical (EDC), can interfere with normal
hormonal signaling, primarily by interacting with estrogen receptors. This can occur through
both classical nuclear receptor pathways and non-genomic pathways involving membrane-
associated receptors.

Estrogen Receptor Signhaling Pathway Disruption

4-Alkylphenols can mimic the action of estradiol (E2) by binding to the nuclear estrogen
receptors (ERa and ERp). This binding can lead to the activation or inhibition of gene
transcription, disrupting normal cellular processes.
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Caption: Disruption of the classical estrogen receptor signaling pathway by 4-Pentylphenol.

Non-Genomic Signaling Disruption via GPER

In addition to nuclear receptors, alkylphenols can exert rapid, non-genomic effects by activating
the G protein-coupled estrogen receptor 1 (GPER), which is located on the cell membrane.
This can trigger downstream signaling cascades, such as the MAPK/ERK pathway.[4][5]
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Caption: Non-genomic signaling disruption by 4-Pentylphenol via the GPER pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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